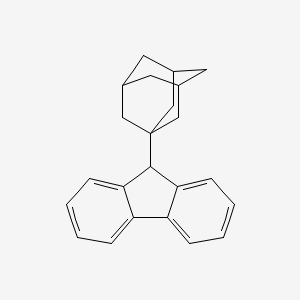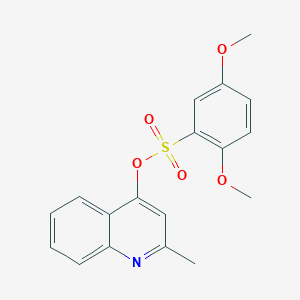![molecular formula C22H20Br2O5 B11077211 methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate](/img/structure/B11077211.png)
methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms and a chromane ring, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Bromination: Introduction of bromine atoms into the precursor molecules.
Acylation: Formation of the benzoyl group through acylation reactions.
Cyclization: Formation of the chromane ring structure.
Esterification: Introduction of the ester group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, this compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromane ring and ester groups can be targets for oxidation and reduction reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate involves its interaction with specific molecular targets. The bromine atoms and chromane ring structure may allow it to interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
相似化合物的比较
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with a single bromine atom and ester group.
Methyl 3-bromobenzoate: Similar structure but with the bromine atom in a different position.
Methyl 4-iodobenzoate: Similar structure but with iodine instead of bromine.
Uniqueness
Methyl 6-bromo-4-[1-(4-bromobenzoyl)-2-methylpropyl]-2-oxo-3-chromanecarboxylate is unique due to its complex structure, which includes multiple bromine atoms and a chromane ring. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C22H20Br2O5 |
|---|---|
分子量 |
524.2 g/mol |
IUPAC 名称 |
methyl 6-bromo-4-[1-(4-bromophenyl)-3-methyl-1-oxobutan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate |
InChI |
InChI=1S/C22H20Br2O5/c1-11(2)17(20(25)12-4-6-13(23)7-5-12)18-15-10-14(24)8-9-16(15)29-22(27)19(18)21(26)28-3/h4-11,17-19H,1-3H3 |
InChI 键 |
ZGPGPKKNZBDETJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OC)C(=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11077128.png)

![N-{4-[4-(1-Adamantyl)piperazino]-6-chloro-1,3,5-triazin-2-YL}-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B11077145.png)
![N-(2,5-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11077146.png)
![(10Z)-7-(2-chlorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B11077152.png)
![(5Z)-3-[4-(dimethylamino)phenyl]-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11077153.png)
![3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11077155.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11077160.png)

![2-methoxy-N-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]acetamide](/img/structure/B11077180.png)
![(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-methyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11077182.png)

![1-(4-fluorophenyl)-3-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1H-pyrrole-2,5-dione](/img/structure/B11077192.png)
![9-bromo-3,4-dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione](/img/structure/B11077204.png)
